molecular formula C22H20ClN5O2S B2863937 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide CAS No. 1251603-12-9

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2863937
CAS No.: 1251603-12-9
M. Wt: 453.95
InChI Key: PVVFKTVLTQLCSP-UHFFFAOYSA-N
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Description

The compound “2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C22H20ClN5O2S, an average mass of 453.944 Da, and a monoisotopic mass of 453.102631 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a 1,2,4-triazolo[4,3-a]pyrazine scaffold, which is a unique heterocyclic structure present in many pharmaceuticals . This scaffold is known to interact with biological receptors through hydrogen-bonding and dipole interactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis of new pyrazoline and pyrazole derivatives, including compounds related to the given chemical structure, has demonstrated antimicrobial activity against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using diffusion methods. These findings suggest potential applications in combating bacterial and fungal infections (Hassan, 2013).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural pest management (Fadda et al., 2017).

Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has been explored, demonstrating the compound's relevance in developing treatments for asthma through mediator release inhibition studies (Medwid et al., 1990).

Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, suggesting their potential use in preventing or treating diseases associated with oxidative stress (Chkirate et al., 2019).

Fungicidal Activity

The synthesis of heteroaryl triazolo and thiadiazolo derivatives has revealed fungicidal activity of pyrazolyl-substituted derivatives, indicating their potential application in protecting crops from fungal diseases (El-Telbani et al., 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The 1,2,4-triazole-containing scaffolds present in this compound are known to be biologically significant, suggesting potential applications in pharmaceuticals and drug discovery .

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-16-5-3-4-6-18(16)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)31-14-15-7-9-17(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVFKTVLTQLCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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